![molecular formula C12H9ClOS B1608022 1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone CAS No. 51335-90-1](/img/structure/B1608022.png)
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone
Overview
Description
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone, also known as 4-chloro-2-thienyl ethanone, is a synthetic compound used in a range of scientific research applications. It is a member of the thienyl family, which is a group of compounds that contain a sulfur atom linked to a carbon atom. This compound has been studied extensively due to its potential therapeutic and pharmacological effects.
Scientific Research Applications
Synthesis and Reactivity
- 1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone, synthesized via oxidation of benzo[b]thiophene derivatives, is useful in Michael-type nucleophilic addition reactions. These reactions are key in functionalizing 2-acyl-benzo[b]thiophene derivatives, demonstrating the compound's versatility in organic synthesis (Pouzet et al., 1998).
Chemical Synthesis and Enantiomer Production
- The compound plays a role in the synthesis of enantiomerically pure derivatives, as demonstrated in a study where it was used as a starting material. This highlights its significance in producing optically pure enantiomers, crucial for pharmaceutical applications (Zhang et al., 2014).
Biotransformation and Biocatalysis
- Utilized in biotransformation processes, the compound has been transformed by bacterial strains for the enantioselective synthesis of chiral intermediates. This demonstrates its potential in biocatalysis, an environmentally friendly alternative to traditional chemical processes (Miao et al., 2019).
Asymmetric Reduction and Polymer Catalysis
- Used in asymmetric reduction processes, it has been shown to produce enantioenriched secondary alcohols. This highlights its role in creating specific chiral compounds, which are important in various chemical industries (Thvedt et al., 2011).
Non-Linear Optical Properties
- The compound has been studied for its non-linear optical properties. This is significant for the development of materials for optoelectronic applications (He et al., 1994).
Molecular Synthesis and Mechanism Studies
- It serves as a precursor in synthesizing novel classes of compounds, such as thiadiazol derivatives, demonstrating its value in studying reaction mechanisms and developing new synthetic routes (Tahtaci & Aydin, 2019).
Molecular Modeling and Anti-Inflammatory Activity
- Its derivatives have been used in molecular modeling and evaluated for anti-inflammatory activities, showcasing its applicability in medicinal chemistry and drug discovery (Helal et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study of a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Similar compounds have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . This could potentially lead to downstream effects such as changes in cellular metabolism and signaling.
Pharmacokinetics
Similar compounds have shown to be well absorbed and eliminated largely by cyp3a4/3a5-catalyzed metabolism . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may have similar effects, potentially leading to the inhibition of the growth of certain pathogens.
Action Environment
Similar compounds have shown to bioaccumulate in aquatic organisms , suggesting that environmental factors such as the presence of water bodies could potentially influence the action of the compound.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTLXJWEZWEMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377036 | |
| Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51335-90-1 | |
| Record name | 1-[5-(4-Chlorophenyl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51335-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


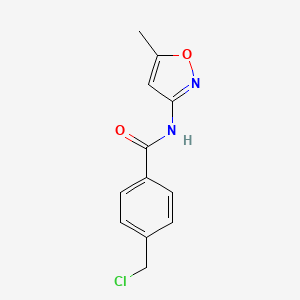
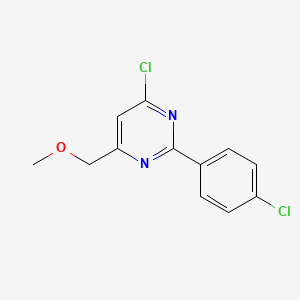
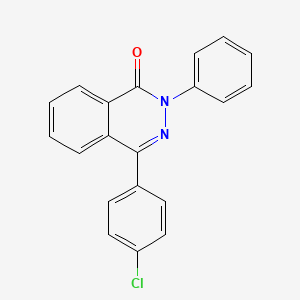
![3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole](/img/structure/B1607943.png)

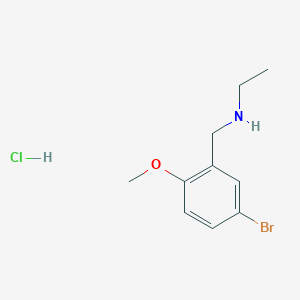
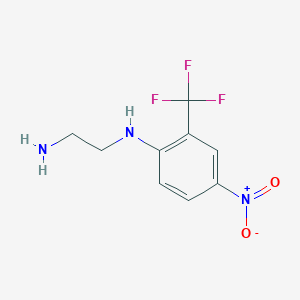

![4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B1607950.png)
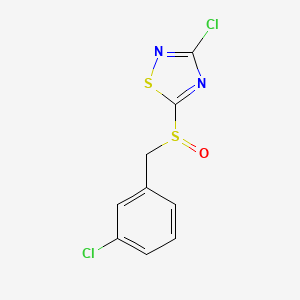
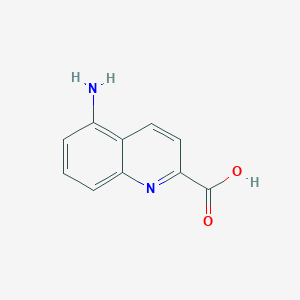
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)


